Diethyl chlorothiophosphate (DECTP) is a highly reactive, bifunctional organophosphorus intermediate characterized by its thiophosphoryl (P=S) core and a labile phosphorus-chlorine bond. With a liquid density of approximately 1.20 g/mL and a boiling point of 96 °C at reduced pressure, it serves as a critical electrophilic precursor for the industrial-scale synthesis of diethyl phosphorothioate esters . In procurement contexts, DECTP is primarily sourced for its ability to undergo efficient nucleophilic substitution with alcohols, amines, and phenols, making it the required starting material for mainstream agrochemicals, specialty flame retardants, and high-performance lubricant additives .
Substituting DECTP with closely related analogs fundamentally alters both process parameters and downstream product viability. Replacing DECTP with its oxygen analog, diethyl chlorophosphate (DECP), shifts the core from a P=S to a P=O bond, drastically increasing the electrophilicity of the phosphorus atom and rendering the reagent highly susceptible to rapid, uncontrolled aqueous hydrolysis during storage and handling [1]. Conversely, substituting DECTP with dimethyl chlorothiophosphate (DMCTP) changes the alkyl substituents from ethyl to methyl. While chemically similar, this substitution yields dimethyl phosphorothioates, which exhibit vastly different lipophilicity, environmental degradation half-lives, and mammalian toxicity profiles compared to their diethyl counterparts, making DMCTP completely unviable for formulations requiring the specific pharmacokinetic profile of diethyl-based active ingredients [2].
When comparing thiophosphoryl to phosphoryl chlorides, the P=S bond in DECTP provides significantly higher resistance to ambient moisture compared to the P=O bond in DECP. Thermodynamic studies demonstrate that phosphorothioates exhibit a higher activation enthalpy (ΔH‡) for hydrolysis than their phosphate analogs [1]. Consequently, DECTP degrades much slower upon trace moisture exposure, preventing the rapid formation of corrosive phosphoric acids.
| Evidence Dimension | Resistance to aqueous hydrolysis (Activation Enthalpy) |
| Target Compound Data | DECTP (P=S core): Higher ΔH‡, slower degradation |
| Comparator Or Baseline | DECP (P=O core): Lower ΔH‡, rapid degradation |
| Quantified Difference | Significant kinetic barrier increase for P=S vs P=O hydrolysis |
| Conditions | Aqueous exposure during standard storage and handling |
Buyers can store and handle DECTP with standard moisture-control protocols, whereas DECP requires stringent, high-cost anhydrous environments to prevent rapid degradation.
For continuous flow or large-scale batch manufacturing, the physical properties of the precursor dictate pump calibration. DECTP has a liquid density of 1.200 g/mL, whereas its closest in-class substitute, DMCTP, has a density of 1.322 g/mL [1]. This mass-per-volume differential requires strict recalibration of dosing equipment if a process switches between ethyl and methyl analogs.
| Evidence Dimension | Liquid density at standard conditions |
| Target Compound Data | DECTP: 1.200 g/mL |
| Comparator Or Baseline | DMCTP: 1.322 g/mL |
| Quantified Difference | DECTP is approximately 9.2% less dense than DMCTP |
| Conditions | Standard temperature and pressure (liquid phase) |
Process engineers must account for this 9.2% density differential when calibrating mass-to-volume dosing pumps to ensure stoichiometric precision and prevent costly yield losses.
DECTP is highly optimized for the synthesis of complex heterocyclic phosphorothioates. In the commercial production of diazinon, reacting DECTP with hydroxypyrimidine in the presence of potassium carbonate yields a crude product exceeding 95% mass recovery, with quantitative purities reaching 96.5% [1]. Sub-optimal or generic phosphorylation routes fail to achieve this level of throughput without generating significant toxic byproducts.
| Evidence Dimension | Synthesis yield and crude purity |
| Target Compound Data | DECTP + hydroxypyrimidine: >95% yield, 96.5% purity |
| Comparator Or Baseline | Alternative phosphorylation routes: Lower yields, higher byproduct formation |
| Quantified Difference | >95% mass recovery with minimal purification required |
| Conditions | Reflux in organic solvent with K2CO3 catalyst |
Procuring high-purity DECTP directly correlates with maximized throughput and minimized byproduct formation in large-scale commercial synthesis.
DECTP is the required precursor for manufacturing broad-spectrum insecticides such as chlorpyrifos, diazinon, and coumaphos. Its specific ethyl substitution is strictly necessary to achieve the exact lipophilicity and receptor-binding characteristics required for the active ingredient's efficacy and regulatory compliance.
The compound is utilized to synthesize dialkyl dithiophosphate derivatives and other sulfur-phosphorus oil additives. The thermal stability provided by the ethyl groups and the P=S core ensures target performance and degradation resistance in high-friction industrial environments .
In residue analysis, DECTP (specifically its deuterated form, DECTP-d10) is used to synthesize stable isotope-labeled standards (e.g., coumaphos-d10). This ensures precise quantification of pesticide residues via GC-MS or LC-MS workflows without interference from natural background isotopes[1].
Corrosive;Acute Toxic;Irritant